molecular formula C14H20BNO6S B7952957 [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonamidoacetic acid

[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonamidoacetic acid

Cat. No.: B7952957
M. Wt: 341.2 g/mol
InChI Key: ZUTRBOXUVOIGNI-UHFFFAOYSA-N
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Description

[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonamidoacetic acid: is a chemical compound that features a boronic acid derivative attached to a benzene ring, which is further linked to a sulfonamidoacetic acid group. This compound is of interest in various scientific research applications due to its unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonamidoacetic acid typically involves the following steps:

  • Borylation: : The starting material, benzene, undergoes a borylation reaction to introduce the boronic acid group. This is often achieved using a boronic acid pinacol ester and a suitable catalyst under mild conditions.

  • Sulfonation: : The borylated benzene is then sulfonated to introduce the sulfonic acid group. This step usually requires the use of sulfur trioxide or chlorosulfonic acid in an appropriate solvent.

  • Amination: : The sulfonated benzene is further reacted with an amine source to form the sulfonamido group. This step may involve the use of ammonia or a primary amine.

  • Acetylation: : Finally, the sulfonamido group is acetylated to introduce the acetic acid moiety. This can be done using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow reactors and automated systems might be employed to ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonamidoacetic acid: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.

  • Substitution: : Substitution reactions can replace one functional group with another, providing a pathway to synthesize derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction: : Reduced forms of the compound, such as alcohols or amines.

  • Substitution: : Derivatives with different functional groups, such as halides, alcohols, or amines.

Scientific Research Applications

[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonamidoacetic acid: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Medicine: : Potential therapeutic applications include the development of new drugs or drug delivery systems.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonamidoacetic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonamidoacetic acid: can be compared to other boronic acid derivatives, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . While these compounds share the boronic acid moiety, the presence of different functional groups (e.g., aniline, pyridine) results in distinct chemical properties and reactivity.

List of Similar Compounds

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Properties

IUPAC Name

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO6S/c1-13(2)14(3,4)22-15(21-13)10-5-7-11(8-6-10)23(19,20)16-9-12(17)18/h5-8,16H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTRBOXUVOIGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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